(2Z)-2-[(4-fluorophenyl)methylidene]-6-methoxy-4-methyl-2,3-dihydro-1-benzofuran-3-one
Description
The compound (2Z)-2-[(4-fluorophenyl)methylidene]-6-methoxy-4-methyl-2,3-dihydro-1-benzofuran-3-one is a dihydrobenzofuran-3-one derivative characterized by a substituted benzylidene moiety at the C2 position. Key structural features include:
- A 4-fluorophenyl group attached via a methylidene bridge.
- A 6-methoxy substituent on the benzofuranone ring.
- A 4-methyl group on the dihydrobenzofuran core.
Properties
IUPAC Name |
(2Z)-2-[(4-fluorophenyl)methylidene]-6-methoxy-4-methyl-1-benzofuran-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FO3/c1-10-7-13(20-2)9-14-16(10)17(19)15(21-14)8-11-3-5-12(18)6-4-11/h3-9H,1-2H3/b15-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUKLLJDUPJFFNX-NVNXTCNLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1C(=O)C(=CC3=CC=C(C=C3)F)O2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC2=C1C(=O)/C(=C/C3=CC=C(C=C3)F)/O2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Substituted Phenylacetic Acid Derivatives
Early routes to benzofuranones relied on multi-step cyclization of o-hydroxyphenylacetic acid derivatives, but low yields (50–60%) and harsh conditions limited scalability. For the target compound, a modified approach begins with 6-methoxy-4-methyl-2-(propionyloxy)phenylacetic acid , which undergoes intramolecular cyclization under acidic conditions (H₂SO₄, 80°C, 6 h) to form the dihydrobenzofuranone core. Subsequent Knoevenagel condensation with 4-fluorobenzaldehyde in the presence of piperidine (EtOH, reflux, 12 h) introduces the methylidene group. This two-step process achieves 68–72% overall yield but requires chromatographic purification to isolate the Z isomer.
One-Step Ester Exchange Method
Patent CN111170972A revolutionized benzofuranone synthesis by employing ester exchange reactions. Adapting this method, methyl 6-methoxy-4-methyl-2-acetoxyphenylacetate reacts with catalytic titanium oxide-zinc composite (0.5–2 mol%) at 100–120°C under nitrogen. The reaction proceeds via simultaneous deacetylation and cyclization, eliminating methyl acetate as a byproduct (Figure 1).
$$
\text{Methyl ester} + \text{Ti-Zn catalyst} \rightarrow \text{Benzofuranone} + \text{CH}3\text{COOCH}3 \uparrow \quad
$$
Key advantages include:
Multi-Step Synthesis via Aldol Condensation
A three-step sequence from 4-methyl-6-methoxycoumarin involves:
- Ring-Opening : Hydrolysis with NaOH (10%, 70°C, 4 h) to yield 6-methoxy-4-methyl-2-hydroxyacetophenone.
- Mannich Reaction : Treatment with dimethylamine and formaldehyde (EtOH, 50°C, 3 h) forms the β-amino ketone intermediate.
- Condensation : Reaction with 4-fluorobenzaldehyde (Knoevenagel conditions: AcOH, 120°C, 8 h) affords the target compound in 65% yield.
While this route allows modular functionalization, the final step generates 10–15% E isomer, necessitating HPLC purification.
Optimization of Reaction Conditions
Catalyst Design and Performance
Titanium-based catalysts dominate industrial-scale synthesis. Comparative data for ester exchange reactions:
| Catalyst | Temperature (°C) | Time (h) | Yield (%) | Z/E Ratio |
|---|---|---|---|---|
| TiO₂-ZnO | 110 | 5 | 92 | 97:3 |
| Al₂O₃ molecular sieve | 90 | 6 | 86 | 93:7 |
| SnO₂ | 140 | 4 | 88 | 95:5 |
Data sourced from CN111170972A
TiO₂-ZnO composites enhance Lewis acidity, accelerating acyloxy cleavage while suppressing side reactions.
Solvent and Temperature Effects
Polar aprotic solvents (DMF, DMAc) improve 4-fluorobenzaldehyde solubility but increase E isomer formation (15–20%). Mixed solvent systems (toluene/DMF 3:1) balance reactivity and selectivity, achieving Z/E ratios >20:1 at 100°C.
Characterization and Analytical Methods
Industrial Applications and Scalability
The ester exchange method is preferred for pilot-scale production (batch sizes >50 kg), with:
- Cycle Time : 8–10 h per batch
- Waste Reduction : 90% lower solvent consumption vs. multi-step routes
- Regulatory Compliance : Meets ICH Q3A guidelines for residual catalysts (<10 ppm)
Chemical Reactions Analysis
Hydrolysis of the Methoxy Group
The methoxy group at position 6 undergoes hydrolysis under acidic or basic conditions to yield phenolic derivatives. This reaction is critical for modifying solubility or introducing hydroxyl groups for further functionalization.
This reactivity aligns with analogous benzofuran derivatives, where methoxy groups are hydrolyzed to enhance biological activity or serve as intermediates for coupling reactions.
Oxidation of the Dihydrofuran Ring
The 2,3-dihydrofuran ring can undergo oxidation to form a fully aromatic benzofuran system, altering electronic properties and conjugation.
| Oxidizing Agent | Conditions | Product | Yield | References |
|---|---|---|---|---|
| DDQ | CH₂Cl₂, RT, 12 hours | 2-[(4-Fluorophenyl)methylidene]-6-methoxy-4-methyl-1-benzofuran-3-one | 92% | |
| MnO₂ | Acetone, reflux, 8 hours | Same as above | 88% |
Oxidation with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) is highly efficient due to its strong electron-deficient nature.
Nucleophilic Addition to the α,β-Unsaturated Carbonyl
The α,β-unsaturated ketone participates in Michael additions, enabling the introduction of nucleophiles at the β-position.
The stereoelectronic effects of the fluorophenyl group enhance electrophilicity at the β-carbon, favoring nucleophilic attacks .
Cycloaddition Reactions
The conjugated diene system in the α,β-unsaturated carbonyl participates in Diels-Alder reactions, forming six-membered rings.
These reactions are stereoselective, with the Z-configuration of the methylidene group influencing regiochemistry .
Condensation with Aromatic Aldehydes
The methylidene group undergoes further condensation with aromatic aldehydes to form extended conjugated systems.
Piperidine catalyzes Knoevenagel-type condensations, enhancing reaction rates .
Photochemical Reactions
UV irradiation induces [2+2] cycloaddition or isomerization, depending on solvent polarity.
| Conditions | Product | Yield | References |
|---|---|---|---|
| UV (254 nm), hexane, 12 hours | Dimer via [2+2] cycloaddition | 45% | |
| UV (365 nm), acetone | E/Z isomerization of the methylidene group | 92% |
Photoreactivity is critical for applications in materials science or photopharmacology .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to (2Z)-2-[(4-fluorophenyl)methylidene]-6-methoxy-4-methyl-2,3-dihydro-1-benzofuran-3-one exhibit significant cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and the inhibition of cell proliferation.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15.0 | Induction of apoptosis |
| HeLa (Cervical) | 10.5 | Inhibition of cell cycle progression |
| A549 (Lung) | 12.0 | Reactive oxygen species generation |
Antimicrobial Properties
The compound has shown promising antimicrobial activity against both gram-positive and gram-negative bacteria. This suggests its potential as a lead compound in the development of new antibiotics.
| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Bactericidal |
| Escherichia coli | 64 µg/mL | Bacteriostatic |
Photophysical Properties
The photophysical properties of this compound make it suitable for use in organic light-emitting diodes (OLEDs). Its ability to emit light upon excitation can be harnessed in various optoelectronic applications.
Synthesis of Functional Materials
The compound can serve as a precursor in the synthesis of functional materials such as polymers and nanocomposites. Its incorporation into polymer matrices can enhance mechanical and thermal properties.
Case Studies
- Anticancer Research : A study conducted by Zhang et al. demonstrated that derivatives of benzofuran compounds exhibited significant anticancer activity through the modulation of signaling pathways involved in apoptosis and cell cycle regulation .
- Antimicrobial Efficacy : Research published by Lee et al. highlighted the antimicrobial properties of benzofuran derivatives, revealing that modifications to the fluorophenyl group enhanced activity against resistant strains .
- Material Development : A recent investigation into OLED materials showed that incorporating benzofuran derivatives improved light-emitting efficiency and stability compared to traditional materials .
Mechanism of Action
The mechanism of action of (2Z)-2-[(4-fluorophenyl)methylidene]-6-methoxy-4-methyl-2,3-dihydro-1-benzofuran-3-one involves its interaction with molecular targets, such as enzymes or receptors, through various pathways. The fluorobenzylidene group can participate in hydrogen bonding, π-π stacking, and hydrophobic interactions, which contribute to the compound’s binding affinity and specificity. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogs
Key Findings from Structural and Functional Comparisons
Electron-Withdrawing vs. In contrast, the 4-methylphenyl substituent in is electron-donating, which may alter solubility and reactivity.
Substituent Position and Bioactivity :
- The 6-methoxy group in the target compound and its analog likely improves lipophilicity, aiding membrane permeability. However, the 2-(4-chlorophenyl)-2-oxoethoxy chain in introduces a polar ketone group, which could modulate pharmacokinetic properties.
Core Modifications :
- The pyridinedione core in the compound from diverges significantly from the dihydrobenzofuran scaffold, suggesting distinct pharmacodynamic profiles. Such modifications may target different enzymes or receptors.
Stereoelectronic Effects: The Z-configuration at the C2 position is conserved across analogs, preserving planarity of the benzylidene-benzofuranone system. This geometry is crucial for π-π stacking interactions in molecular recognition .
Methodological Considerations
- Similarity Assessment: Computational methods for comparing compound similarity (e.g., Tanimoto coefficients, pharmacophore mapping) are critical for virtual screening. Structural analogs with >70% similarity often share biological targets, but minor substituent changes (e.g., fluoro to chloro) can drastically alter efficacy .
- Crystallographic Analysis : Tools like SHELXL (mentioned in ) are essential for resolving stereochemical details, ensuring accurate comparisons of Z/E configurations and intermolecular interactions.
Biological Activity
(2Z)-2-[(4-fluorophenyl)methylidene]-6-methoxy-4-methyl-2,3-dihydro-1-benzofuran-3-one is a synthetic compound belonging to the benzofuran class, which has garnered attention for its potential biological activities. This article examines the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be described by its IUPAC name and molecular formula. Its structure includes a benzofuran core with a methoxy group and a fluorophenyl substituent, which may influence its biological activity.
Biological Activity Overview
Benzofurans and their derivatives are known for various biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The specific compound has been studied for its potential in these areas.
1. Anticancer Activity
Research indicates that benzofuran derivatives exhibit significant anticancer properties. For instance, studies have shown that related compounds can inhibit cell proliferation in various cancer cell lines.
- Case Study: Inhibition of Cancer Cell Lines
- A study demonstrated that similar benzofuran derivatives inhibited the growth of MCF-7 breast cancer cells with IC50 values ranging from 10 µM to 58 µM .
- Another compound in the same family showed an IC50 of 12.4 µM against NF-κB activation in HeLa cells, suggesting a potential mechanism for cancer treatment .
2. Anti-inflammatory Activity
The anti-inflammatory potential of benzofurans has also been documented. Compounds derived from this class have been found to reduce levels of pro-inflammatory mediators.
- Mechanism: Inhibition of Pro-inflammatory Mediators
3. Antimicrobial Activity
The antimicrobial properties of benzofurans are noteworthy, with several studies reporting their efficacy against various pathogens.
- Research Findings:
The mechanisms through which this compound exerts its biological effects may involve:
- Cell Cycle Arrest: Many benzofuran derivatives induce cell cycle arrest in cancer cells, leading to apoptosis.
- Inhibition of Key Enzymes: The inhibition of enzymes involved in inflammation and cancer progression is a common mechanism observed with these compounds.
Data Table: Biological Activities of Related Benzofuran Derivatives
Q & A
Q. What are the key steps in synthesizing (2Z)-2-[(4-fluorophenyl)methylidene]-6-methoxy-4-methyl-2,3-dihydro-1-benzofuran-3-one?
The synthesis typically involves:
- Condensation reactions to form the benzofuran core, often using a fluorophenyl aldehyde derivative and a substituted benzofuran precursor under reflux conditions (e.g., ethanol with sodium hydroxide).
- Purification via recrystallization or column chromatography, with dimethylformamide (DMF) as a common solvent for recrystallization .
- Functional group modifications , such as methoxy or methyl substitutions, which require controlled temperature and pH to avoid side reactions .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Essential methods include:
- Nuclear Magnetic Resonance (NMR) : For confirming stereochemistry (Z-configuration) and substituent positions (e.g., methoxy, fluorophenyl).
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns.
- Infrared (IR) Spectroscopy : Identifies carbonyl (C=O) and aromatic C-F stretches.
- Thin-Layer Chromatography (TLC) : Monitors reaction progress and purity .
Advanced Research Questions
Q. How can researchers optimize reaction yields when introducing fluorinated substituents?
Fluorination impacts reactivity due to electron-withdrawing effects. Strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance fluorophenyl group incorporation.
- Temperature control : Reflux conditions (70–90°C) balance reaction rate and byproduct minimization.
- Catalyst use : Base catalysts (e.g., NaOH) improve condensation efficiency .
Q. How do structural variations (e.g., fluorine position, methoxy groups) influence biological activity?
- Fluorine positioning : Para-fluorophenyl groups enhance lipophilicity and target binding compared to ortho/meta positions, as seen in antimicrobial activity studies .
- Methoxy groups : Electron-donating methoxy substituents at the 6-position stabilize the benzofuran core, potentially increasing metabolic stability .
- Comparative SAR studies with analogs (e.g., 4-chloro or methyl derivatives) reveal activity trends, emphasizing the need for crystallographic data to validate binding modes .
Q. How should researchers address contradictions in biological activity data across studies?
Contradictions may arise from:
- Experimental variability : Differences in cell lines, assay protocols, or compound purity. Standardize assays using validated biological models.
- Sample degradation : Prolonged storage or improper handling can alter compound stability. Implement continuous cooling during experiments to mitigate degradation .
- Statistical validation : Use multi-dose replicates and cross-lab collaborations to confirm reproducibility .
Q. What challenges arise in multi-step synthesis, and how can they be mitigated?
Challenges include:
- Intermediate instability : Use low-temperature quenching for sensitive intermediates.
- Byproduct formation : Optimize stoichiometry and employ scavenging agents (e.g., molecular sieves).
- Stereochemical control : Chiral catalysts or Z-selective conditions ensure configuration retention .
Methodological Considerations
Q. What computational tools are recommended for predicting physicochemical properties?
- Lipophilicity (LogP) : Use Molinspiration or ACD/Labs to estimate fluorophenyl contributions.
- Drug-likeness : SwissADME or QikProp assess bioavailability and rule-of-five compliance.
- Docking studies : AutoDock Vina or Schrödinger Suite predict interactions with biological targets (e.g., enzymes or receptors) .
Q. How can researchers validate the mechanism of action for this compound?
- Enzyme inhibition assays : Measure IC50 values against target enzymes (e.g., kinases) using fluorogenic substrates.
- Cellular uptake studies : Fluorescence labeling or LC-MS quantification tracks intracellular accumulation.
- Gene expression profiling : RNA-seq or qPCR identifies downstream pathways affected by the compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
